

# The Pivotal Role of Sulfurous Acid in Atmospheric Chemistry: A Technical Guide

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## Compound of Interest

Compound Name: Sulfurous acid

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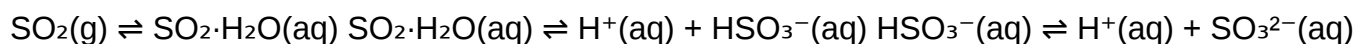
This technical guide provides an in-depth exploration of the atmospheric chemistry of **sulfurous acid** ( $\text{H}_2\text{SO}_3$ ), a transient yet crucial intermediate in the transformation of atmospheric sulfur compounds. Understanding the formation, reaction pathways, and ultimate fate of **sulfurous acid** is paramount for accurately modeling acid rain, aerosol formation, and the overall impact of sulfur emissions on climate and human health. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core chemical processes.

## Formation of Sulfurous Acid in the Atmosphere

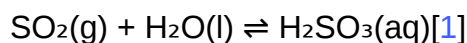
**Sulfurous acid** is primarily formed in the atmosphere through the hydration of sulfur dioxide ( $\text{SO}_2$ ). While traditionally considered to exist predominantly in the aqueous phase, recent studies have provided experimental evidence for its existence in the gas phase as well, primarily from the oxidation of dimethyl sulfide (DMS).

## Aqueous Phase Formation

The dissolution of gaseous  $\text{SO}_2$  into atmospheric water droplets (clouds, fog, and aerosols) is a primary pathway for the formation of **sulfurous acid**. This process is governed by Henry's Law and subsequent aqueous-phase equilibria.



The overall process can be summarized as:



## Gas Phase Formation

Recent experimental evidence has demonstrated the formation of **sulfurous acid** in the gas phase, challenging the long-held belief that it only exists in aqueous solutions.<sup>[2]</sup> A key pathway for gas-phase H<sub>2</sub>SO<sub>3</sub> formation is the oxidation of dimethyl sulfide (DMS), a significant biogenic sulfur source, by hydroxyl radicals (OH).<sup>[2]</sup>

## Atmospheric Reactions of Sulfurous Acid

Once formed, **sulfurous acid** and its corresponding sulfite and bisulfite ions are highly reactive and undergo oxidation to form sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), a major component of acid rain and a key precursor to secondary aerosol formation.

## Aqueous Phase Oxidation

The oxidation of dissolved S(IV) species (SO<sub>2</sub>·H<sub>2</sub>O, HSO<sub>3</sub><sup>-</sup>, and SO<sub>3</sub><sup>2-</sup>) is a dominant pathway for sulfate production in the atmosphere. Major oxidants include:

- Ozone (O<sub>3</sub>): The reaction with ozone is a significant contributor to sulfate formation in cloud and fog water.
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>): This is a highly efficient oxidant for S(IV) across a wide range of pH values.
- Hydroxyl Radical (·OH): A highly reactive radical that contributes to S(IV) oxidation.
- Oxygen (O<sub>2</sub>) catalyzed by Transition Metal Ions (TMI): Metals such as iron (Fe<sup>3+</sup>) and manganese (Mn<sup>2+</sup>) can catalyze the oxidation of S(IV) by molecular oxygen.

## Gas Phase Oxidation

The gas-phase reactions of **sulfurous acid** are less well-characterized but are an active area of research. Theoretical studies suggest that H<sub>2</sub>SO<sub>3</sub> can be oxidized by atmospheric oxidants like ozone to form sulfuric acid.<sup>[3]</sup>

## Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of sulfurous acid.

### Table 1: Henry's Law and Equilibrium Constants for SO<sub>2</sub> in Water

Parameter	Value	Temperature (K)	Reference
Henry's Law Constant (KH) for SO <sub>2</sub>	1.23 M atm <sup>-1</sup>	298	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
First Acid Dissociation Constant (Ka1) for H <sub>2</sub> SO <sub>3</sub>	1.5 x 10 <sup>-2</sup> M	298	<a href="#">[1]</a>
Second Acid Dissociation Constant (Ka2) for HSO <sub>3</sub> <sup>-</sup>	6.4 x 10 <sup>-8</sup> M	298	<a href="#">[1]</a>

### Table 2: Selected Aqueous Phase Reaction Rate Constants for S(IV) Oxidation

Oxidant	S(IV) Species	Rate Constant	Conditions	Reference
O <sub>3</sub>	SO <sub>2</sub> ·H <sub>2</sub> O	2.4 x 10 <sup>4</sup> M <sup>-1</sup> s <sup>-1</sup>	pH-dependent	Seinfeld & Pandis, 2016
O <sub>3</sub>	HSO <sub>3</sub> <sup>-</sup>	3.7 x 10 <sup>5</sup> M <sup>-1</sup> s <sup>-1</sup>	pH-dependent	Seinfeld & Pandis, 2016
O <sub>3</sub>	SO <sub>3</sub> <sup>2-</sup>	1.5 x 10 <sup>9</sup> M <sup>-1</sup> s <sup>-1</sup>	pH-dependent	Seinfeld & Pandis, 2016
H <sub>2</sub> O <sub>2</sub>	HSO <sub>3</sub> <sup>-</sup>	7.4 x 10 <sup>7</sup> M <sup>-1</sup> s <sup>-1</sup>	pH 4-6	Seinfeld & Pandis, 2016
O <sub>2</sub> (catalyzed by Fe <sup>3+</sup> )	SO <sub>3</sub> <sup>2-</sup>	1.2 x 10 <sup>3</sup> M <sup>-1</sup> s <sup>-1</sup>	pH < 3.5	[7]
O <sub>2</sub> (catalyzed by Mn <sup>2+</sup> )	SO <sub>3</sub> <sup>2-</sup>	3.2 x 10 <sup>3</sup> M <sup>-1</sup> s <sup>-1</sup>	pH > 5	[7]

**Table 3: Typical Atmospheric Concentrations of Key Sulfur Species**

Species	Typical Concentration Range	Location/Conditions	Reference
SO <sub>2</sub>	0.1 - 10 ppb	Urban/Industrial	[2][8]
SO <sub>2</sub>	< 0.1 ppb	Remote/Nighttime	[8]
H <sub>2</sub> SO <sub>4</sub> (aerosol)	1 - 20 µg m <sup>-3</sup>	Polluted regions	[9]
DMS	10 - 500 ppt	Marine environments	Seinfeld & Pandis, 2016

## Experimental Protocols

The study of **sulfurous acid** in the atmosphere relies on a combination of laboratory experiments, field measurements, and computational modeling.

## Laboratory Studies: Flow Tube and Smog Chamber Experiments

Objective: To investigate the kinetics and mechanisms of gas-phase and heterogeneous reactions of **sulfurous acid** and its precursors under controlled atmospheric conditions.

Methodology: Flow Tube Reactor[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Reactor Setup:** A cylindrical tube (typically glass or coated metal) through which a carrier gas (e.g., purified air or N<sub>2</sub>) flows at a constant rate. The temperature and pressure within the tube are precisely controlled.
- **Reactant Introduction:** Gaseous reactants (e.g., SO<sub>2</sub>, an oxidant like O<sub>3</sub> or OH precursors, and water vapor) are introduced into the main flow at specific points along the tube.
- **Reaction Time:** The reaction time is determined by the flow velocity and the distance between the reactant injection point and the detector.
- **Detection:** A sensitive detection method, such as Chemical Ionization Mass Spectrometry (CIMS), is placed at the end of the flow tube to measure the concentrations of reactants and products.
- **Data Analysis:** By varying the reaction time and initial reactant concentrations, the rate constant for the reaction can be determined.

Methodology: Smog Chamber[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Chamber Setup:** A large, inert, and transparent chamber (often made of Teflon film) is filled with purified air. The chamber is equipped with a light source to simulate solar radiation.
- **Reactant Injection:** Known concentrations of SO<sub>2</sub>, NO<sub>x</sub>, volatile organic compounds (VOCs), and water vapor are injected into the chamber.
- **Reaction Initiation:** Photolysis of precursors (e.g., HONO or O<sub>3</sub>) initiates the formation of oxidants like the OH radical, triggering the oxidation of SO<sub>2</sub>.

- **Monitoring:** A suite of instruments continuously monitors the concentrations of gases (e.g., SO<sub>2</sub>, O<sub>3</sub>, NO<sub>x</sub>) and the size distribution and chemical composition of aerosol particles formed.
- **Data Analysis:** The evolution of the chemical system over time provides insights into the complex interactions and reaction pathways leading to sulfate aerosol formation.

## Field Measurements: Speciated Sulfur Analysis

**Objective:** To determine the concentrations of various sulfur species (SO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>, and organosulfur compounds) in the ambient atmosphere.

**Methodology:** Filter Pack and Ion Chromatography[17][18][19][20]

- **Sampling:** Air is drawn through a series of filters. A Teflon filter at the inlet collects particulate matter, including sulfate aerosols. Downstream denuder tubes coated with a substance like sodium carbonate can be used to selectively remove acidic gases like SO<sub>2</sub>.
- **Extraction:** The collected particulate matter on the filter is extracted into a known volume of deionized water.
- **Analysis:** The extract is analyzed using ion chromatography (IC). The sample is injected into a column that separates the different ions (e.g., SO<sub>4</sub><sup>2-</sup>, NO<sub>3</sub><sup>-</sup>, Cl<sup>-</sup>). A conductivity detector measures the concentration of each ion.
- **Quantification:** The concentration of sulfate in the aerosol is determined by comparing the peak area from the sample to that of a known standard.

**Methodology:** Mass Spectrometry[20][21][22][23][24]

- **Sampling and Ionization:** Ambient air is drawn directly into a mass spectrometer. Chemical ionization is often used, where a reagent ion (e.g., SF<sub>6</sub><sup>-</sup>) selectively reacts with and ionizes the target sulfur compounds.
- **Mass Analysis:** The resulting ions are guided into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer) which separates them based on their mass-to-charge ratio.

- **Detection and Speciation:** A detector measures the abundance of each ion, allowing for the identification and quantification of specific sulfur-containing molecules in real-time. High-resolution mass spectrometry can distinguish between isobaric species (molecules with the same nominal mass but different elemental compositions).

## Computational Studies: Quantum Chemical Calculations

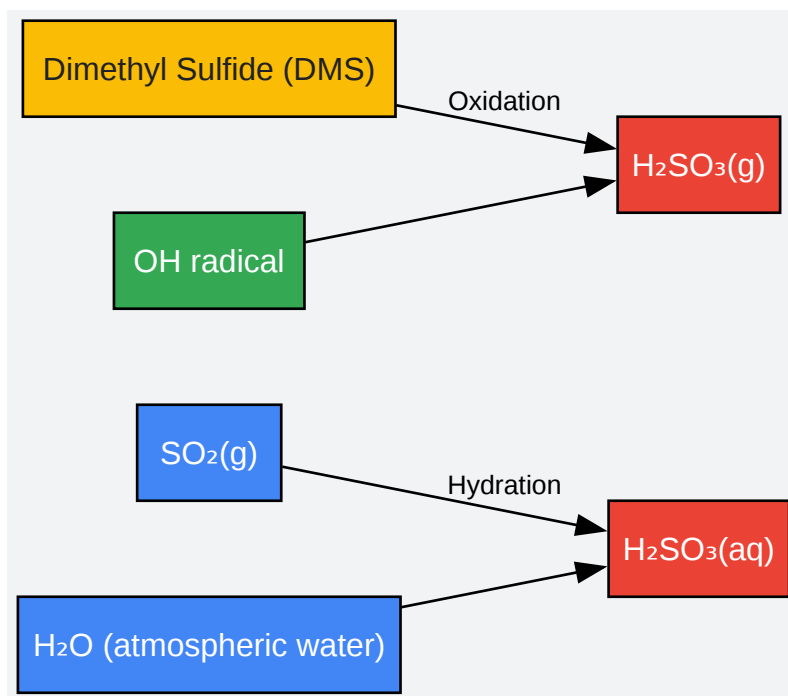
**Objective:** To investigate the reaction mechanisms, transition states, and energy barriers of elementary reactions involving **sulfurous acid** at a molecular level.

**Methodology:** Density Functional Theory (DFT) and Ab Initio Methods[25][26][27][28][29]

- **Model System:** The reacting molecules (e.g.,  $\text{H}_2\text{SO}_3$  and  $\text{O}_3$ ) and any catalytic species (e.g., water molecules) are represented as a quantum mechanical system.
- **Electronic Structure Calculation:** The Schrödinger equation is solved for the system to determine its electronic structure and energy. Different levels of theory (e.g., DFT with various functionals like B3LYP, or higher-level ab initio methods like CCSD(T)) are used depending on the desired accuracy and computational cost.
- **Potential Energy Surface (PES) Mapping:** The energy of the system is calculated for various geometric arrangements of the atoms to map out the potential energy surface of the reaction.
- **Transition State Search:** Algorithms are used to locate the transition state, which is the saddle point on the PES that connects reactants and products.
- **Reaction Barrier and Rate Constant Calculation:** The energy difference between the reactants and the transition state gives the reaction barrier. Transition state theory can then be used to calculate the theoretical rate constant for the reaction.

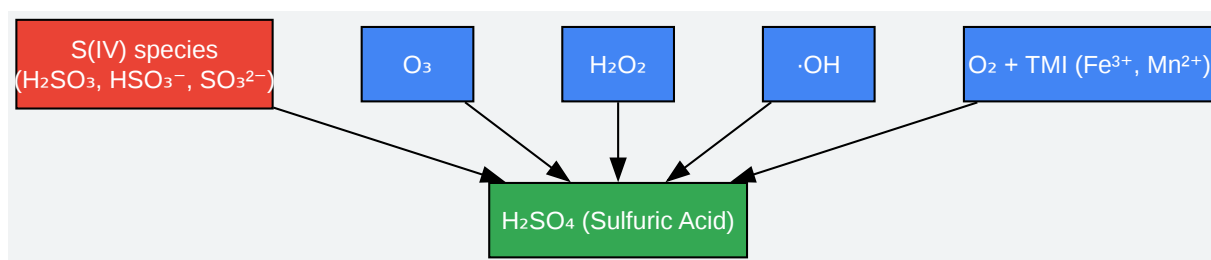
## Visualizing Atmospheric Sulfur Chemistry

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the atmospheric chemistry of **sulfurous acid**.



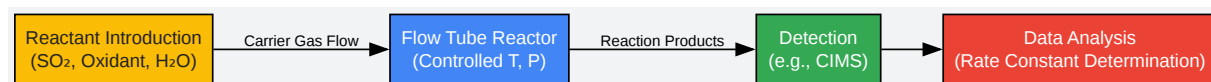
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Caption: Formation pathways of aqueous and gaseous **sulfurous acid**.



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Caption: Major aqueous-phase oxidation pathways of S(IV) to sulfuric acid.



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Caption: Simplified workflow for a flow tube experiment.



## Conclusion

**Sulfurous acid**, though often short-lived in the atmosphere, is a critical nexus in the atmospheric sulfur cycle. Its formation through the hydration of SO<sub>2</sub> and the oxidation of DMS, followed by its rapid oxidation to sulfuric acid, has profound implications for air quality, climate, and ecosystem health. Continued research, combining advanced experimental techniques with sophisticated computational models, is essential for a comprehensive understanding of the multifaceted role of **sulfurous acid** in atmospheric chemistry. This knowledge is fundamental for developing effective strategies to mitigate the adverse effects of sulfur pollution.

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